molecular formula C10H12O B170303 2-Phenyl-tetrahydrofuran CAS No. 16133-83-8

2-Phenyl-tetrahydrofuran

Cat. No. B170303
CAS RN: 16133-83-8
M. Wt: 148.2 g/mol
InChI Key: TZYYJCQVZHDEMI-UHFFFAOYSA-N
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Description

2-Phenyl-tetrahydrofuran (2-PHF) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic ether with a five-membered ring structure consisting of two carbon atoms and three oxygen atoms. 2-PHF is a colorless liquid with a sweet, ether-like odor. It is insoluble in water but soluble in most organic solvents. 2-PHF has been used in various applications, including as a synthetic intermediate in the production of pharmaceuticals, agrichemicals, and other specialty chemicals. It is also used as a solvent in organic synthesis, as a reagent in organic reactions, and as a fuel additive.

Scientific Research Applications

Electrochemical Reduction Studies

One of the notable applications of 2-phenyl-tetrahydrofuran (and related compounds) in scientific research is in electrochemical reduction studies. For instance, cryo-electrochemistry in tetrahydrofuran (THF) with microdisc chronoamperometry and bulk electrolysis has been applied to the reductive, alkyl–sulfur bond cleavage of phenyl sulfone derivatives. Such studies are significant in understanding the electrochemical behavior of these compounds at different temperatures, contributing to advancements in electrochemical methodologies (Fietkau et al., 2006).

Synthesis of Tetrahydrofurans

2-Phenyl-tetrahydrofuran is also a focus in the synthesis of tetrahydrofurans. An efficient and stereocontrolled synthesis of 2-substituted tetrahydrofurans has been achieved using asymmetric reduction of γ-phenylseleno ketones, followed by intramolecular substitution to form the tetrahydrofuran ring. This process underscores the utility of 2-phenyl-tetrahydrofuran in developing synthetic strategies for complex organic compounds (Minuti et al., 2013).

Biomass-Derived Solvent Applications

2-Methyl-tetrahydrofuran (2-MeTHF), closely related to 2-phenyl-tetrahydrofuran, has been explored as a biomass-derived solvent. Its properties such as low miscibility with water and high stability make it suitable for various syntheses, including organometallics, organocatalysis, and biotransformations. This highlights the potential of tetrahydrofuran derivatives in environmentally benign synthesis strategies (Pace et al., 2012).

Pharmaceutical Applications

In pharmaceutical research, tetrahydrofuran derivatives, including 2-phenyl-tetrahydrofuran, have been investigated for their potential in drug design. For example, a tetrahydrofuran ether class has been identified as highly potent in enhancing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activity, showcasing the role of tetrahydrofuran derivatives in developing new therapeutics (Shaffer et al., 2015).

Analytical Chemistry and Polymerization

Tetrahydrofuran-water mixtures, which would include 2-phenyl-tetrahydrofuran, have been utilized as solvents in polarographic analyses of organic compounds, demonstrating their importance in analytical chemistry (Silverman et al., 1959). Moreover, the polymerization of tetrahydrofuran catalyzed by specific systems highlights the role of tetrahydrofuran derivatives in polymer science (Saegusa et al., 1970).

properties

IUPAC Name

2-phenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYYJCQVZHDEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936484
Record name 2-Phenyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-tetrahydrofuran

CAS RN

16133-83-8
Record name 2-Phenyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
PJ Huang, KH Lee - Medicinal Chemistry Research, 2011 - Springer
… Among these compounds, 2-[(4-methylene-5-oxo-2-phenyl tetrahydrofuran-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione (5a) is the most active compound and shown the selective …
Number of citations: 9 link.springer.com
LF Lourie, YA Serguchev, MV Ponomarenko… - Tetrahedron, 2013 - Elsevier
… 2-Difluoromethyl-2-phenyl-tetrahydrofuran was obtained by interaction of 4-phenylpent-4-en-1-ol with F-TEDA-BF 4 in ionic liquids. …
Number of citations: 21 www.sciencedirect.com
RM Ispiryan, LI Belen'kii, YL Gol'dfarb - … of the Academy of Sciences of the …, 1967 - Springer
… The cleavage of the tetrahydrofuran ring in 2-phenyl-tetrahydrofuran using acetyl bromide goes with the formation of only one structural isomer. The action of acid halides on …
Number of citations: 1 link.springer.com
HU Reissig, H Holzinger, G Glomsda - Tetrahedron, 1989 - Elsevier
… c-5-tert-Butyl-c-2-phenyl-tetrahydrofuran-r-3-carboxylate … which is a 40 : 60 mixture of n and its C-3 epimer; NMR-data for methyl c-5-allyl-t5-tert-butyl-t-2-phenyl-tetrahydrofuran-r-3-…
Number of citations: 78 www.sciencedirect.com
J Matsuo, F Sanda, T Endo - Macromolecular Chemistry and …, 2000 - Wiley Online Library
… group in position 4 was transformed into the corresponding polycarbonate containing a small amount of a polyether unit by an accompanying elimination of 2-phenyltetrahydrofuran (5) …
Number of citations: 16 onlinelibrary.wiley.com
D Comegna, M DellaGreca, MR Iesce… - Organic & …, 2012 - pubs.rsc.org
3- or 4-Aroylfurans have been prepared selectively and in high yields from a common precursor by simple tuning of reaction conditions in Friedel–Crafts acylation promoted by triflic …
Number of citations: 12 pubs.rsc.org
F Ozawa, A Kubo, T Hayashi - Journal of the American Chemical …, 1991 - ACS Publications
In our initial attempts, we applied chiral diphosphine ligands to the Larock’s arylation system of cyclic olefins using aryl iod-ides, but no or little asymmetric induction has been observed. …
Number of citations: 457 pubs.acs.org
AK Ghosh, SS Kulkarni, CX Xu, K Shurrush - Tetrahedron: Asymmetry, 2008 - Elsevier
… Thus, 2-phenyl tetrahydrofuran derivative 4a was exposed to the above reaction conditions for 4 h. This has afforded the styryl derivative 6a in 25% yield. The reaction proceeded first by …
Number of citations: 13 www.sciencedirect.com
SR Angle, NA El-Said - Journal of the American Chemical Society, 2002 - ACS Publications
… The major 2-phenyl tetrahydrofuran diastereomer showed NOE for the hydrogens on C-3 and C-5 (Figure 2). No NOE was observed for the hydrogens on C-2 and C-5. Thus, the major 2…
Number of citations: 69 pubs.acs.org
M Bottex, M Cavicchioli, B Hartmann… - The Journal of …, 2001 - ACS Publications
A one-pot reaction between equimolecular amounts of various propargyl alcohols, Michael acceptors, and unsaturated halides (or triflates) in the presence of a palladium(0) catalyst …
Number of citations: 67 pubs.acs.org

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